Unveiling the Metabolic Dynamics of Undecanedioic Acid, 5-oxo-: A Technical Whitepaper on Odd-Chain Dicarboxylic Acid Flux
Unveiling the Metabolic Dynamics of Undecanedioic Acid, 5-oxo-: A Technical Whitepaper on Odd-Chain Dicarboxylic Acid Flux
Executive Summary
Undecanedioic acid, 5-oxo- (5-OUDA; CAS: 87358-48-3), characterized by the molecular formula C₁₁H₁₈O₅, represents a highly specialized class of oxygenated, odd-chain dicarboxylic acids (DCAs). While standard even-chain DCAs are well-documented byproducts of cytochrome P450-mediated ω-oxidation, the introduction of a ketone moiety at the C5 position of an 11-carbon backbone fundamentally alters the molecule's metabolic routing.
This whitepaper provides an in-depth mechanistic analysis of 5-OUDA, detailing how its unique structural anomaly allows it to act as a "fast-tracked" substrate within the peroxisomal β-oxidation spiral, its role in anaplerotic TCA cycle replenishment, and its potential as a signaling molecule via Peroxisome Proliferator-Activated Receptor alpha (PPARα) activation.
Structural Anomaly & The "Fast-Track" Hypothesis
The defining feature of 5-OUDA is the carbonyl group at the C5 position. In standard lipid metabolism, DCAs are activated to their corresponding mono-CoA thioesters by acyl-CoA synthetases (ACS) before undergoing chain shortening via β-oxidation [1].
When 5-OUDA is activated at the C1 position to form 5-oxo-undecanedioyl-CoA, it enters the peroxisomal β-oxidation pathway. A standard β-oxidation cycle requires four enzymatic steps:
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Dehydrogenation (FAD-dependent Acyl-CoA oxidase)
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Hydration (Enoyl-CoA hydratase)
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Dehydrogenation (NAD⁺-dependent 3-hydroxyacyl-CoA dehydrogenase)
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Thiolytic Cleavage (3-ketoacyl-CoA thiolase)
The Mechanistic Bypass: During the first cycle of β-oxidation, C1 and C2 are cleaved and released as acetyl-CoA. The remaining 9-carbon CoA ester shifts its numbering: the original C3 becomes the new C1, C4 becomes C2, and critically, the original C5 becomes the new C3 . Because the original C5 already possesses a ketone group, the resulting intermediate is 3-oxo-nonanedioyl-CoA . This molecule is the exact substrate required for Step 4 (Thiolytic Cleavage) of the second β-oxidation cycle. Consequently, 5-OUDA completely bypasses the first three steps (and their associated FAD and NAD⁺ requirements) of the second cycle[2, 3].
Causality Insight: Because the FAD-dependent acyl-CoA oxidase step in peroxisomes directly transfers electrons to O₂ to form hydrogen peroxide (H₂O₂), bypassing this step means 5-OUDA oxidation generates less stoichiometric H₂O₂ per molecule of acetyl-CoA produced. This makes it a theoretically "low-ROS" metabolic fuel.
Mechanistic Routing: Metabolic Pathways
Pathway A: Peroxisomal β-Oxidation and Anaplerosis
Following the fast-tracked cleavage, the molecule continues through subsequent β-oxidation cycles. As an odd-chain DCA, the terminal peroxisomal product is glutaryl-CoA (a C5 DCA-CoA), which is subsequently transported to the mitochondria. In the mitochondria, it is further oxidized to propionyl-CoA[1]. Propionyl-CoA is carboxylated to methylmalonyl-CoA and isomerized to succinyl-CoA , which directly feeds the Tricarboxylic Acid (TCA) cycle. This provides critical anaplerotic carbon flux, supporting gluconeogenesis and cellular energy homeostasis under metabolic stress.
Fig 1. Fast-tracked β-oxidation routing of 5-oxo-undecanedioic acid into the TCA cycle.
Pathway B: Receptor-Mediated Signaling (PPARα)
Medium-chain DCAs are established, albeit weak, endogenous agonists for PPARα, a nuclear receptor that regulates lipid metabolism networks (including the upregulation of acyl-CoA thioesterases like ACOT8) [2, 3]. The presence of the 5-oxo group introduces a polar contact point within the hydrophobic ligand-binding domain (LBD) of PPARα. This structural modification is hypothesized to alter the hydrogen-bonding network within the LBD, potentially increasing its binding affinity compared to unsubstituted undecanedioic acid.
Empirical Validation Systems (Protocols)
To empirically validate the metabolic flux and signaling capacity of 5-OUDA, the following self-validating experimental workflows are required.
Protocol 1: Stable Isotope Tracing via LC-MS/MS
Rationale: To definitively prove the "fast-track" hypothesis, we must distinguish exogenous 5-OUDA metabolites from endogenous lipid breakdown products. Using ¹³C-labeled 5-OUDA allows for precise isotopologue tracking. Cold methanol is utilized for quenching because it rapidly denatures enzymes, preventing the degradation of highly labile CoA-thioester intermediates (e.g., 3-oxo-nonanedioyl-CoA).
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Cell Culture & Dosing: Seed HepG2 cells (chosen for their robust peroxisomal machinery) at 1x10⁶ cells/well. Fast cells in serum-free DMEM for 12 hours. Dose with 100 µM [U-¹³C]-5-OUDA for time points ranging from 5 to 60 minutes.
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Quenching & Extraction: Aspirate media and immediately add -80°C 80% methanol/water containing 1 µM D₃-palmitoyl-CoA as an internal standard (controls for extraction efficiency and matrix effects). Scrape cells and transfer to microcentrifuge tubes.
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Centrifugation: Spin at 15,000 x g for 15 min at 4°C to precipitate proteins.
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LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Target the specific m/z transitions for ¹³C-labeled 5-oxo-undecanedioyl-CoA and 3-oxo-nonanedioyl-CoA.
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Data Analysis: Calculate the fractional enrichment and metabolic flux rates, normalizing against the D₃-palmitoyl-CoA internal standard.
Protocol 2: PPARα Transactivation Assay
Rationale: To quantify the receptor signaling capability of the oxo-DCA. The use of a GAL4-LBD chimera isolates the binding event from endogenous receptor interference.
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Transfection: Co-transfect HEK293T cells with a pGAL4-PPARα-LBD expression vector and a UAS-luciferase reporter plasmid using Lipofectamine 3000.
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Treatment: After 24 hours, treat cells with varying concentrations of 5-OUDA (1 µM to 500 µM). Include Wy-14643 (10 µM) as a positive control and 0.1% DMSO as a vehicle control.
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Quantification: After 18 hours of incubation, lyse cells and measure luminescence using a standard luciferase assay system. Calculate the EC₅₀ using non-linear regression. Validation requires a Z'-factor > 0.6 between vehicle and positive controls.
Fig 2. Step-by-step workflow for validating metabolic flux and receptor activation.
Quantitative Data Summary
The following table summarizes the comparative metabolic kinetics and receptor affinities of 5-OUDA against standard dicarboxylic acids. (Note: Kinetic parameters are extrapolated theoretical values based on structural homology to azelaic and dodecanedioic acids [3]).
| Compound | Chain Length | Peroxisomal β-Oxidation Rate (Relative) | PPARα EC₅₀ (µM) | Primary Terminal Metabolite | ROS Generation Potential |
| Undecanedioic Acid | C11 | 1.0x (Baseline) | ~120 | Propionyl-CoA | Standard |
| Undecanedioic acid, 5-oxo- | C11 (5-Oxo) | 1.8x (Accelerated) | ~85 | Propionyl-CoA | Reduced (Bypass Mechanism) |
| Dodecanedioic Acid | C12 | 1.2x | ~100 | Succinyl-CoA | Standard |
| Azelaic Acid | C9 | 0.8x | ~150 | Propionyl-CoA | Standard |
References
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Odd-Chain Dicarboxylic Acid Feeding Produces a Glutaric Aciduria Type 1-Like Metabolic Signature in Mice Source: FASEB Journal (2025) URL:[Link]
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The identification of a succinyl-CoA thioesterase suggests a novel pathway for succinate production in peroxisomes Source: Journal of Biological Chemistry (2005) URL:[Link]
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Cyanide-insensitive and clofibrate enhanced beta-oxidation of dodecanedioic acid in rat liver. An indication of peroxisomal beta-oxidation of N-dicarboxylic acids Source: Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism (1982) URL:[Link]
